2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene
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Overview
Description
2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by its unique structure, which includes two benzothiophene units connected through a cyclohexene ring. The presence of methyl groups further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiophene Units: The initial step involves the synthesis of 3-methyl-1-benzothiophene through cyclization reactions.
Cyclohexene Ring Formation: The cyclohexene ring is formed by reacting the benzothiophene units with appropriate cyclization agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Halogenated or functionalized benzothiophene derivatives.
Scientific Research Applications
2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies using molecular docking and computational chemistry have provided insights into its binding affinities and interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-benzothiophene: A simpler benzothiophene derivative with similar structural features.
2-Methylbenzothiophene: Another benzothiophene compound with a different substitution pattern.
Cyclohexene Derivatives: Compounds with similar cyclohexene ring structures but different substituents.
Uniqueness
2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene stands out due to its unique combination of benzothiophene units and cyclohexene ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
258498-80-5 |
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Molecular Formula |
C24H22S2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohexen-1-yl]-1-benzothiophene |
InChI |
InChI=1S/C24H22S2/c1-15-17-9-5-7-13-21(17)26-24(15)19-11-4-3-10-18(19)23-16(2)25-22-14-8-6-12-20(22)23/h5-9,12-14H,3-4,10-11H2,1-2H3 |
InChI Key |
VCXQHZCPAMARDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3=C(CCCC3)C4=C(SC5=CC=CC=C54)C |
Origin of Product |
United States |
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